1-(2H-1,3-Benzodioxol-5-yl)-3-ethoxyprop-2-en-1-one is a chemical compound that exhibits significant biological activity and potential therapeutic applications. This compound is characterized by its unique structure, which includes a benzodioxole moiety and an ethoxyprop-2-en-1-one group. It falls within the category of organic compounds and can be classified as a derivative of phenethylamine, often associated with psychoactive effects.
This compound is classified as an organic molecule with both aromatic and aliphatic features. Its structure allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry.
The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-3-ethoxyprop-2-en-1-one can be achieved through several methods involving the reaction of appropriate precursors. One common approach involves the condensation of benzodioxole derivatives with ethyl acetoacetate or similar compounds under acidic conditions, followed by subsequent modifications to introduce the ethoxy group.
The synthesis typically requires:
The molecular structure of 1-(2H-1,3-Benzodioxol-5-yl)-3-ethoxyprop-2-en-1-one can be represented as follows:
This structure features:
Key molecular data includes:
CCOC(=O)C=C(C1=CC2=C(OCO2=C1)C=C(C=C)O)
1-(2H-1,3-Benzodioxol-5-yl)-3-ethoxyprop-2-en-1-one can undergo various chemical reactions, including:
Reactions may require specific conditions such as:
The mechanism of action for 1-(2H-1,3-Benzodioxol-5-yl)-3-ethoxyprop-2-en-1-one involves its interaction with biological targets. Studies suggest that it may act on serotonin receptors, influencing mood and perception.
Research indicates that compounds similar to this one exhibit entactogenic effects, which are characterized by increased emotional openness and empathy .
Physical property data suggests that this compound may have a melting point range around 70–75 °C .
1-(2H-1,3-Benzodioxol-5-yl)-3-ethoxyprop-2-en-1-one has potential applications in:
CAS No.: 69-43-2
CAS No.: 28084-19-7
CAS No.: 125516-10-1
CAS No.: 116003-63-5
CAS No.: 1276186-19-6
CAS No.: 67619-92-5